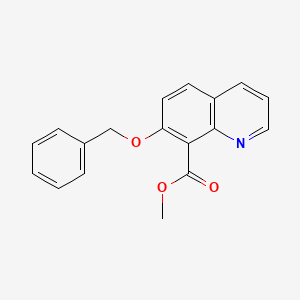

Methyl 7-(benzyloxy)quinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

methyl 7-phenylmethoxyquinoline-8-carboxylate |

InChI |

InChI=1S/C18H15NO3/c1-21-18(20)16-15(22-12-13-6-3-2-4-7-13)10-9-14-8-5-11-19-17(14)16/h2-11H,12H2,1H3 |

InChI Key |

UQAFMQDINXDPIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Esterification

A widely reported method involves the reaction of 7-(benzyloxy)quinoline-8-carboxylic acid with methyl chloroformate in the presence of a base such as potassium carbonate or triethylamine. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the target ester in 40–45% efficiency. The low yield is attributed to competing side reactions, including over-esterification and decomposition of the acid chloride intermediate.

Reaction Conditions:

Coupling Agents for Enhanced Efficiency

Alternative protocols employ coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group. For example, HBTU-mediated coupling with methanol in dimethylformamide (DMF) improves yields to 55–60% by minimizing side reactions.

Multi-Step Synthesis from 8-(Benzyloxy)quinoline-5-carbaldehyde

Oxidation and Esterification Sequence

A patent by Juniper Publishers outlines a three-step synthesis starting from 8-(benzyloxy)quinoline-5-carbaldehyde:

- Oxidation: Treatment with chromium trioxide (CrO₃) in sulfuric acid converts the aldehyde to 8-(benzyloxy)quinoline-5-carboxylic acid.

- Chlorination: Reaction with thionyl chloride (SOCl₂) forms the acid chloride.

- Esterification: Methanol quench yields the methyl ester.

Key Data:

| Step | Reagents | Yield |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | 72% |

| Esterification | MeOH, SOCl₂ | 68% |

| Overall | — | 49% |

This method, while reliable, requires careful handling of toxic CrO₃ and SOCl₂.

Palladium-Catalyzed Benzylation

In a modified approach, 8-hydroxyquinoline-5-carboxylic acid is benzylated using benzyl bromide and palladium catalysts. Subsequent methyl esterification with dimethyl sulfate in alkaline conditions achieves a 65% overall yield.

Skraup Cyclization for Quinoline Core Formation

Cyclization of Aniline Derivatives

The Skraup reaction, involving condensation of aniline derivatives with glycerol and sulfuric acid, constructs the quinoline backbone. For example, 3-nitroaniline derivatives undergo cyclization to form 7-(benzyloxy)quinoline-8-carboxylic acid precursors, which are then esterified.

Optimized Conditions:

Post-Cyclization Functionalization

Post-cyclization steps include:

- Benzylation: Protection of the 7-hydroxy group with benzyl bromide.

- Esterification: Methylation using methyl iodide or dimethyl carbonate.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥95% purity. The compound is stable at 2–8°C for ≥3 years when stored in amber vials.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Esterification | Simple, one-step | Low yield, side reactions | 40–45% |

| Multi-step synthesis | High purity | Toxic reagents, multi-step | 49–65% |

| Skraup cyclization | Builds core structure | High-temperature, hazardous | 50–55% |

Industrial-Scale Considerations

Patents highlight challenges in scaling up due to:

- Exothermic reactions: Requires controlled addition of SOCl₂ or CrO₃.

- Purification: Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.

Emerging Strategies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .

Scientific Research Applications

Methyl 7-(benzyloxy)quinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(benzyloxy)quinoline-8-carboxylate is not fully understood. compounds with a quinoline backbone often interact with DNA and enzymes , disrupting cellular processes . The molecular targets and pathways involved may include topoisomerases and kinases , which are crucial for cell division and signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between methyl 7-(benzyloxy)quinoline-8-carboxylate and related compounds:

Electronic Effects

- Benzyloxy group (C7): Electron-donating via resonance, increasing electron density on the quinoline ring.

- Methyl ester (C8): Less polar than carboxylic acids (e.g., 8-(benzyloxy)quinoline-7-carboxylic acid), enhancing membrane permeability in biological systems .

Steric and Lipophilicity Considerations

- The benzyloxy group introduces significant steric bulk compared to simpler substituents (e.g., methyl or hydroxyl groups). This may hinder interactions with enzymes or receptors but improve binding to hydrophobic pockets.

- Lipophilicity (logP) is expected to follow: this compound > Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate > 8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide due to differences in polar group contributions .

Biological Activity

Methyl 7-(benzyloxy)quinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the functionalization of quinoline derivatives. Recent studies have shown that modifications at the 7-position of the quinoline ring can enhance biological activity while maintaining favorable pharmacokinetic properties. For example, the introduction of benzyloxy groups has been associated with improved enzyme inhibition profiles and increased metabolic stability .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies demonstrated that certain quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions at the 7-position showed enhanced potency against cancer cells compared to standard chemotherapeutics .

Table 1: Anticancer Activity of Quinoline Derivatives

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Several benzyloxyquinoline derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that the benzyloxy group plays a crucial role in enhancing antibacterial efficacy .

Table 2: Antimicrobial Activity of Benzyloxyquinoline Derivatives

Enzyme Inhibition

This compound has been identified as a multi-target inhibitor, particularly against cholinesterases and certain kinases involved in cancer progression. The inhibitory potential against these enzymes was evaluated through various assays, revealing promising results for drug development .

Table 3: Enzyme Inhibition Profiles

Case Studies

A notable study investigated the anticoccidial activity of related quinoline carboxylates, where several derivatives demonstrated significant efficacy at low doses. The findings suggest that methyl substitutions at specific positions can lead to enhanced biological activity, supporting the potential application of this compound in veterinary medicine as well .

Q & A

Q. What are the critical synthetic steps for preparing Methyl 7-(benzyloxy)quinoline-8-carboxylate and its analogues?

The synthesis typically involves:

- Nitro reduction : Chemical reduction of 7-azido-8-nitroquinoline precursors to generate 7,8-diamino intermediates .

- Cyclocondensation : Site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form tricyclic pyrido[2,3-f]quinoxaline derivatives .

- Esterification : Methanol or ethanol esterification under acidic conditions to finalize the carboxylate group .

Key validation: Structural confirmation via IR, NMR, and mass spectrometry is critical to ensure regioselectivity .

Q. How are spectroscopic techniques utilized to confirm the structure of this compound?

- NMR : H and C NMR identify substituent positions (e.g., benzyloxy at C7, methyl ester at C8) and confirm aromatic proton coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between regioisomers .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm) and quinoline C=N (~1600 cm^{-1) confirm functional groups .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

- LogD (pH 5.5–7.4) : Calculated values (~3.64) suggest moderate lipophilicity, influencing membrane permeability .

- Melting point : High melting points (287–288°C) indicate crystalline stability, relevant for formulation .

- pKa : Predicted basic pKa (~14.84) suggests limited ionization in physiological conditions, affecting solubility .

Q. How are intermediates like 7,8-diaminoquinoline derivatives optimized for yield and purity?

- Purification : Column chromatography (silica gel, hexanes:EtOAc gradients) removes byproducts from cyclocondensation reactions .

- Reaction monitoring : TLC and HPLC track intermediate formation, ensuring minimal side reactions (e.g., over-reduction of nitro groups) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing quinoline-quinoxaline hybrids?

- Substituent directing effects : Electron-withdrawing groups (e.g., fluoro at C6) guide nucleophilic addition to specific quinoline positions .

- Solvent polarity : Ethanol/triethylamine mixtures favor cyclocondensation over polymerization, enhancing site selectivity .

- Catalytic optimization : Lewis acids (e.g., ZnCl) may improve reaction efficiency but require rigorous control to avoid side products .

Q. How can bioactivity assays evaluate the antibacterial potential of this compound derivatives?

- Target selection : Fluoroquinolone-like derivatives are tested against DNA gyrase/Topoisomerase IV enzymes using in vitro inhibition assays .

- MIC determination : Broth microdilution assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) quantify potency .

- Cytotoxicity profiling : Mammalian cell viability assays (e.g., HEK293) ensure selectivity for bacterial targets .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, distinguishing between C7 and C8 substituents .

- X-ray crystallography : Provides definitive proof of regiochemistry for ambiguous cases (e.g., benzyloxy vs. methoxy positioning) .

- Computational modeling : DFT calculations predict NMR shifts and optimize structural assignments .

Q. How are structure-activity relationships (SAR) analyzed for quinoline-carboxylate derivatives?

- Substituent variation : Systematic modification of benzyloxy groups (e.g., electron-donating/-withdrawing substituents) correlates with antibacterial activity .

- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with gyrase B subunit) .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess ester hydrolysis rates, guiding prodrug design .

Q. What methodologies are used to design and synthesize deuterated or 13^{13}13C-labeled analogues for mechanistic studies?

- Isotope incorporation : Deuteration at the methyl ester or benzyloxy group via Pd-catalyzed H/D exchange under D atmosphere .

- Stable isotope labeling : C-enriched precursors (e.g., NaHCO) introduce labels for tracking metabolic pathways via LC-MS .

- Applications : Isotope tracing elucidates degradation pathways in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.